1-(4-chloro-3-nitrophenyl)ethan-1-ol CAS number and identifiers
1-(4-chloro-3-nitrophenyl)ethan-1-ol CAS number and identifiers
An In-Depth Technical Guide to 1-(4-chloro-3-nitrophenyl)ethan-1-ol
This guide provides a comprehensive technical overview of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, a chiral alcohol and a versatile chemical intermediate. Its unique substitution pattern, featuring a chloro and a nitro group on the phenyl ring, makes it a valuable building block in various synthetic applications, particularly within the realm of pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, analytical characterization, safety protocols, and potential applications.
Core Identifiers and Physicochemical Properties
The fundamental identity of a chemical compound is established by a set of unique identifiers and its intrinsic physical and chemical properties. These data points are critical for database searches, regulatory compliance, and experimental design. While a specific CAS number for the racemic mixture is not consistently reported, the (S)-enantiomer is well-documented.
Chemical Identifiers
A summary of the key identifiers for 1-(4-chloro-3-nitrophenyl)ethan-1-ol is presented below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethan-1-ol | N/A |
| CAS Number | 1931926-47-4 ((S)-enantiomer) | [1][2] |
| Molecular Formula | C₈H₈ClNO₃ | [1][3] |
| Molecular Weight | 201.61 g/mol | [1] |
| Canonical SMILES | CC(C1=CC(=C(C=C1)Cl)[O-])O | [3] |
| InChI Key | DPECJWNICWLDNB-UHFFFAOYSA-N | [3] |
Physicochemical & Computational Data
The physicochemical properties of a molecule govern its behavior in various chemical and biological systems. The following data, derived from computational models, provide insights into the molecule's characteristics such as polarity, bioavailability, and membrane permeability.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 66.1 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.9 - 2.3 | [1][3] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Purification
The primary and most direct route for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol is the reduction of its corresponding ketone precursor, 1-(4-chloro-3-nitrophenyl)ethanone (CAS No. 5465-65-6).[4][5] This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed to achieve this conversion. The choice of reagent can influence yield, purity, and, in asymmetric synthesis, the enantiomeric excess of the final product.
General Synthetic Protocol: Ketone Reduction
The reduction of the prochiral ketone to the secondary alcohol can be accomplished using a standard hydride reducing agent like sodium borohydride (NaBH₄) in a protic solvent. This method is cost-effective and high-yielding, producing a racemic mixture of the alcohol.
Experimental Protocol:
-
Dissolution: Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol.
Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol.
Caption: General workflow for the synthesis of racemic 1-(4-chloro-3-nitrophenyl)ethan-1-ol.
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired alcohol from non-polar impurities and any remaining starting material.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis (Expected Features)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.5-8.2 ppm). The proton ortho to the nitro group will be the most deshielded. The protons will exhibit doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methine Proton (-CHOH): A quartet around 5.0 ppm, coupled to the adjacent methyl protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Methyl Protons (-CH₃): A doublet around 1.5 ppm, coupled to the methine proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals in the aromatic region (~120-150 ppm). The carbon bearing the nitro group will be significantly downfield.
-
Methine Carbon (-CHOH): A signal in the range of 65-75 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
N-O Stretch (Nitro Group): Two strong, characteristic absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.
-
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of 1-(4-chloro-3-nitrophenyl)ethan-1-ol.[8]
Illustrative HPLC Method:
-
System: HPLC with UV-Vis or Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The presence of the nitro-substituted chromophore suggests strong UV absorbance. A wavelength around 260-270 nm would be appropriate for detection.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: A typical workflow for the purity analysis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol by HPLC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(4-chloro-3-nitrophenyl)ethan-1-ol is not widely available, hazard information can be inferred from structurally related compounds such as 4-chloro-3-nitrophenol.[7][9] Standard laboratory precautions for handling new chemical entities should be strictly followed.
| Hazard Category | Precautionary Measures | Source (Analogues) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [9][10] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. | [9] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. | [9][11] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [1][11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [9] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
Applications in Research and Drug Development
1-(4-chloro-3-nitrophenyl)ethan-1-ol is not an end-product but rather a valuable intermediate in organic synthesis. Its utility stems from its array of functional groups, which can be selectively modified.
-
Chiral Building Block: As a chiral alcohol, its enantiomerically pure forms are highly valuable. Chiral alcohols are crucial precursors in the synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect.[12][13]
-
Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This introduces a basic nitrogen atom, a common feature in many drug molecules, and provides a handle for further functionalization, such as amide bond formation or diazotization reactions.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring, potentially allowing for the displacement of the chloro substituent by various nucleophiles under specific conditions.
Given the prevalence of chlorinated and nitrated scaffolds in medicinal chemistry, this compound serves as a key starting material for creating libraries of novel compounds for screening against various biological targets.[14] Its structural motifs are found in precursors to drugs across different therapeutic areas.
Conclusion
1-(4-chloro-3-nitrophenyl)ethan-1-ol is a strategically important chemical intermediate characterized by its versatile functional groups. Its synthesis via the reduction of the corresponding ketone is straightforward, and its purity can be reliably assessed using standard chromatographic and spectroscopic methods. While specific safety data is limited, a cautious approach based on analogous compounds is warranted. The true value of this molecule lies in its potential as a chiral building block for the synthesis of complex, high-value molecules, particularly in the ongoing search for new and effective pharmaceuticals.
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